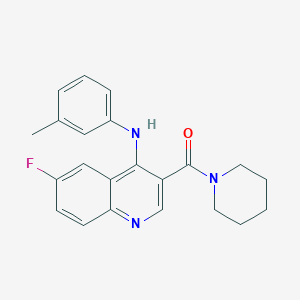

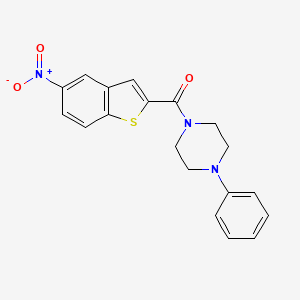

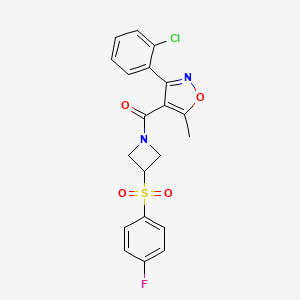

N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Green Chemistry in Synthesis

A new two-phase system for synthesizing furylmethane derivatives, including furfural and furan, was developed using –SO3H functionalized ionic liquids. This system significantly increases the yield by suppressing polymer formation and uses furan as both a reactant and extraction solvent. The study highlights the effectiveness of different –SO3H functionalized ionic liquids, with imidazolium-based butylsulfonic acid showing the highest activity and stability, confirmed through seven successful recycles without activity reduction (Shinde & Rode, 2017).

Molecular Structure and Coordination

Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their molecular and supramolecular structures. These compounds exhibit different N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, influencing hydrogen bonding patterns. The study provides insights into their potential as ligands for metal coordination, highlighting the structural differences and hydrogen bonding interactions among the derivatives (Jacobs, Chan, & O'Connor, 2013).

Catalytic Applications and Ionic Liquids

Nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, serves as a bi-functional catalyst for synthesizing 2-amino-3-cyanopyridines. NMS, characterized by its dual acid and base functional groups, exhibits excellent catalytic activity under solvent-free conditions, demonstrating its potential as a nature-based, recyclable, and reusable catalyst (Tamaddon & Azadi, 2018).

Enzyme Inhibition and Chemical Synthesis

The synthesis and characterization of furan sulfonylhydrazones as inhibitors of the carbonic anhydrase I enzyme were explored. This research provided valuable insights into the structural determinants of enzyme inhibition and highlighted the potential of these compounds in medicinal chemistry (Gündüzalp et al., 2016).

Microbial Metabolism

Methanesulfonic acid, a stable and strong acid, plays a key role in the biogeochemical cycling of sulfur. It is metabolized by various aerobic bacteria as a sulfur source, but not by anaerobes. Specialized methylotrophs can use it as a carbon and energy substrate, indicating its importance in microbial ecology and environmental science (Kelly & Murrell, 1999).

Future Directions

The future directions for “N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide” could involve further studies on its synthesis, chemical reactions, mechanism of action, and safety. It could also be interesting to explore its potential applications in medicinal chemistry, given the biological activities observed in related compounds .

properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-17(14,15)13-8-9-4-5-10(12-7-9)11-3-2-6-16-11/h2-7,13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPFCVDQRFOTBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CN=C(C=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2690875.png)

![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)

![7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B2690879.png)

![N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2690882.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2690884.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2690887.png)